Sodium 2-Deuterio-2-Hydroxypropanoate: Structural Dynamics, Kinetic Isotope Effects, and Applications in Deuterium Metabolic Imaging
Sodium 2-Deuterio-2-Hydroxypropanoate: Structural Dynamics, Kinetic Isotope Effects, and Applications in Deuterium Metabolic Imaging
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of metabolic tracing and mechanistic enzymology, Sodium 2-deuterio-2-hydroxypropanoate (commonly known as Sodium L-lactate-2-d₁ or Sodium 2-d-lactate) serves as a foundational stable isotope-labeled standard. By substituting the protium atom at the C2 chiral center with deuterium, researchers can exploit the mass shift and nuclear spin differences to probe complex biological systems.
As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a highly specific probe. The strategic placement of the deuterium at the C2 position allows us to isolate the rate-limiting hydride transfer steps in Lactate Dehydrogenase (LDH) kinetics [1]. Furthermore, it acts as a critical calibration standard for Deuterium Metabolic Imaging (DMI) , an emerging non-invasive MRI modality that maps the Warburg effect in oncology by tracking the in vivo conversion of deuterated glucose to deuterated lactate [2].
Chemical Structure and Isotopic Properties
Sodium 2-deuterio-2-hydroxypropanoate (
Quantitative Chemical Properties
The following table summarizes the core physicochemical and isotopic properties necessary for experimental design and stoichiometric calculations.
| Property | Value / Specification | Experimental Relevance |
| IUPAC Name | Sodium (2S)-2-deuterio-2-hydroxypropanoate | Defines the exact stereochemistry and isotopic locus. |
| CAS Number | 285979-83-1 / 2332707-65-8 | Critical for procurement of the correct isotopologue. |
| Linear Formula | Indicates the C2 position of the deuterium label. | |
| Molecular Weight | 113.07 g/mol | Required for precise molarity calculations in phantom prep. |
| Isotopic Purity | Prevents | |
| Mass Shift | M+1 | Utilized for LC-MS/MS metabolic flux analysis. |
| Melting Point | 163-165 °C | Indicator of bulk powder purity and stability. |
Mechanistic Enzymology: Probing LDH Kinetics
The interconversion of pyruvate and lactate by Lactate Dehydrogenase (LDH) is a cornerstone of cellular respiration. The chemical step of this reaction involves the direct transfer of a hydride ion from NADH to the C2 carbon of pyruvate (or from the C2 carbon of lactate to NAD⁺).
By utilizing Sodium 2-deuterio-lactate, we induce a Primary Kinetic Isotope Effect (KIE) . Because the C-D bond has a lower zero-point energy than the C-H bond, more activation energy is required to reach the transition state during C-D bond cleavage [3].
Causality in Experimental Choice
We specifically choose the C2-deuterated isotopologue because the C2 position is the exact locus of oxidation. If the chemical hydride transfer is the rate-limiting step of the enzyme, the reaction rate with the deuterated substrate (
Caption: LDH enzymatic pathway highlighting the C2-D bond cleavage and primary kinetic isotope effect.
Advanced Imaging: Deuterium Metabolic Imaging (DMI)
Historically,
Deuterium Metabolic Imaging (DMI) solves this by using
Caption: Deuterium Metabolic Imaging (DMI) workflow utilizing deuterated lactate as a calibration standard.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the action.
Protocol A: NMR Validation of Isotopic Purity
Before utilizing Sodium 2-deuterio-lactate in sensitive kinetic assays, its isotopic purity must be validated to ensure
-
Sample Preparation: Dissolve
of Sodium 2-deuterio-lactate in of Deuterium Oxide ( , ).-
Rationale:
is used to lock the NMR spectrometer and prevent proton exchange with the solvent, which would artificially inflate the signal.
-
-
Internal Standard Addition: Add
of a known concentration of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference ( ) and quantitative standard. -
-NMR Acquisition: Acquire a standard 1D
spectrum (e.g., 400 MHz, 64 scans, relaxation delay ).-
Rationale: A long relaxation delay ensures complete longitudinal relaxation (
) of all protons, allowing for accurate integration.
-
-
Data Analysis: Integrate the methyl protons (
) at (which should integrate to 3). Observe the C2 position at .-
Validation: In a
sample, the C2 proton peak will be virtually absent (integration ). The methyl peak will appear as a singlet rather than a doublet, proving the loss of coupling due to the replacement of the C2 proton with deuterium.
-
Protocol B: Preparation of DMI Calibration Phantoms
For in vivo DMI, a reference phantom containing a known concentration of Sodium 2-deuterio-lactate must be placed within the field of view (FOV) of the MRI coil.
-
Matrix Formulation: Prepare a
solution of Sodium 2-deuterio-lactate in deionized water. Add .-
Rationale: The addition of
mimics the dielectric conductivity of human tissue, preventing field inhomogeneities (dielectric resonance effects) during the MRI scan.
-
-
Phantom Housing: Transfer the solution into a spherical glass or MR-compatible plastic phantom sphere. Ensure no air bubbles are trapped.
-
Rationale: Air bubbles cause severe magnetic susceptibility artifacts (
) at the air-water interface, distorting the spectral lineshape.
-
-
Coil Placement: Secure the phantom adjacent to the target anatomy (e.g., the skull for neuro-oncology imaging) within the
transmit-receive surface coil. -
Spectral Calibration: Prior to the dynamic DMI acquisition, acquire an unsuppressed
-MR spectrum. Use the known phantom peak to calculate the absolute molarity of the in vivo generated by the tumor.
References
-
Rouvière-Fourmy, N., Capeillère-Blandin, C., & Lederer, F. (1994). Role of tyrosine 143 in lactate dehydrogenation by flavocytochrome b2. Primary kinetic isotope effect studies with a phenylalanine mutant. Biochemistry, 33(3), 798-806.[Link]
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M., et al. (2026). Lactylation fuels nucleotide biosynthesis and facilitates deuterium metabolic imaging of tumor proliferation in preclinical models of H3K27M-mutant gliomas. Science Translational Medicine. [Link]
